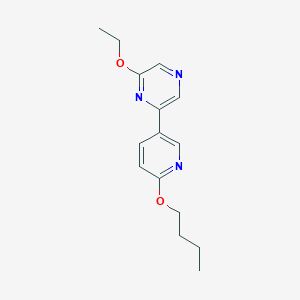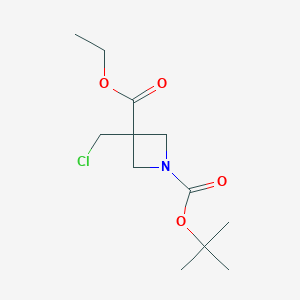
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des composés organiques aromatiques hétérocycliques qui jouent un rôle important dans divers processus biologiques et chimiques. Ce composé particulier est caractérisé par la présence d'un groupe hydroxyméthyle attaché à un cycle phényle, qui est ensuite lié à un noyau indole avec un groupe ester carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau indole : Le noyau indole peut être synthétisé par la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Introduction du groupe hydroxyméthyle : Le groupe hydroxyméthyle peut être introduit par une réaction d'alkylation de Friedel-Crafts, où le noyau indole réagit avec le formaldéhyde en présence d'un catalyseur acide de Lewis.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec du méthanol en présence d'un catalyseur acide pour former l'ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à flux continu et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie, peut améliorer encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration, l'halogénation et la sulfonation, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu alcalin.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Principaux produits formés
Oxydation : Formation de 1-(3-(acide carboxylique)phényl)-1H-indole-6-carboxylate.
Réduction : Formation de 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-méthanol.
Substitution : Formation de divers dérivés substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
Le 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques et de produits pharmaceutiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 1-(3-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle peut être comparé à d'autres composés similaires, tels que :
1-(3-(hydroxyméthyl)phényl)-1H-indole-2-carboxylate de méthyle : Différent par la position du groupe carboxylate sur le cycle indole.
1-(4-(hydroxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle : Différent par la position du groupe hydroxyméthyle sur le cycle phényle.
1-(3-(méthoxyméthyl)phényl)-1H-indole-6-carboxylate de méthyle : Différent par la substitution du groupe hydroxyméthyle par un groupe méthoxyméthyle.
Ces composés partagent des caractéristiques structurelles similaires mais peuvent présenter des réactivités chimiques et des activités biologiques différentes en raison des variations de leurs groupes fonctionnels et de leurs modèles de substitution.
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3 |
Clé InChI |
SUQAPBKLNOLOKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)


![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)

![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)

![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)



![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)
